1-(3,5-Dichlorobenzyl)pyrrolidin-3-ol
Description
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Properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-3-8(4-10(13)5-9)6-14-2-1-11(15)7-14/h3-5,11,15H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSGDSBNCDKQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dichlorobenzyl)pyrrolidin-3-ol (CAS No. 2091619-51-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(3,5-Dichlorobenzyl)pyrrolidin-3-ol features a pyrrolidine ring substituted with a dichlorobenzyl group. Its structural formula can be represented as follows:
This compound has been synthesized through various methods, including multi-step organic reactions involving pyrrolidine derivatives and chlorobenzyl halides.
Biological Activity Overview
The biological activity of 1-(3,5-Dichlorobenzyl)pyrrolidin-3-ol has been investigated in several studies, highlighting its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Properties
Research indicates that 1-(3,5-Dichlorobenzyl)pyrrolidin-3-ol exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18 | Inhibition of mitochondrial function |
These findings suggest that the compound may interact with cellular pathways involved in cell survival and proliferation.
The mechanism by which 1-(3,5-Dichlorobenzyl)pyrrolidin-3-ol exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for cancer cell metabolism.
- Receptor Modulation : It may act on various receptors, modulating signaling pathways that regulate cell growth and apoptosis.
In particular, studies have indicated that the compound can bind to the active sites of target enzymes, preventing substrate interaction and subsequent catalytic activity.
Case Studies
Several case studies have explored the efficacy of 1-(3,5-Dichlorobenzyl)pyrrolidin-3-ol in preclinical settings:
- Study on HeLa Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability after 48 hours, attributed to increased apoptosis markers such as caspase activation.
- MCF-7 Breast Cancer Model : In vivo experiments using MCF-7 xenograft models showed that administration of the compound resulted in tumor size reduction compared to control groups, indicating its potential as a therapeutic agent.
Research Findings
Recent research has focused on optimizing the pharmacological properties of 1-(3,5-Dichlorobenzyl)pyrrolidin-3-ol for enhanced efficacy:
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the dichlorobenzyl group significantly affect biological activity. Compounds with varied halogen substitutions exhibited differing levels of potency against cancer cell lines .
- Combination Therapies : Studies suggest that combining this compound with other chemotherapeutic agents may enhance its anticancer effects while reducing side effects typically associated with monotherapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
